1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime
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Description
“1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime” is an organic compound that belongs to the class of oximes . Oximes are widely used in diverse laboratory and industrial applications. They have medical importance as active components of certain drugs and are also known to exhibit antiviral, anticancer, anticoagulant, antimicrobial, antihelminthicide, antihistaminic, antidepressant, heart antiarrhythmic, antihypertensive, and analgesic activities .
Synthesis Analysis
The synthesis of oximes involves metal-mediated and metal-catalyzed reactions . The application of cobalt (II) species as catalysts is reported to provide high-yield syntheses of acyclic α-halo and α-nitroxy oxime ethers .Chemical Reactions Analysis
Oximes undergo diverse reactions, including syntheses of oxime-based metal complexes and cage-compounds, oxime functionalizations, and the preparation of new classes of organic species . Oxime research has led to the discovery of their acid-catalyzed conversion to carboxamides .Scientific Research Applications
Structural and Crystallographic Studies
The compound has been used in structural and crystallographic studies. For instance, a study focused on the crystal structure of a related compound, highlighting the conformation of cyclohexane rings and the absence of directional interactions beyond van der Waals contacts in the crystal structure (Jian-Qiang Zheng, Yan-Jie Cui, & Xiaoping Rao, 2014).
Anticancer Potential
Research into 1,2,4-triazine derivatives, which are structurally similar, revealed potential anticancer activities against breast cancer cells. This suggests that related compounds, including 1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime, may hold therapeutic potential in oncology (L. Yurttaş, Ş. Demirayak, S. Ilgın, & Ö. Atlı, 2014).
Synthetic Chemistry and Heterocyclization
The compound and its derivatives have been a focus in synthetic chemistry, particularly in the context of heterocyclization. For instance, studies have detailed the preparation of various heterocyclic compounds starting from related chemical structures, demonstrating the compound's utility in synthesizing medically relevant molecules (V. Moskvina, S. Shilin, & Volodymir P. Khilya, 2015).
Antimicrobial Activities
Compounds with structural similarities have been evaluated for their antibacterial and antifungal activities. Research indicates that these compounds, including potentially this compound, might offer a broad spectrum of antimicrobial efficacy, holding promise for therapeutic applications (Lin-Ling Gan, Bo Fang, & Cheng‐He Zhou, 2010).
Chemical Conformation Analysis
The compound has been involved in studies analyzing chemical conformations, such as those examining tetrahydropyridinyl oxime cognition activators. These studies contribute to a deeper understanding of the compound's molecular structure and potential applications in drug design (G. Bandoli, A. Dolmella, W. Moos, M. Nicolini, & A. Ongaro, 1991).
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-18-16-14(11-17-9-3-2-4-10-17)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11H2,1H3/b16-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBWNTMAXHZJQJ-PEZBUJJGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCCCC1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCCCC1)\C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323995 |
Source
|
Record name | (E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648906 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478049-88-6 |
Source
|
Record name | (E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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